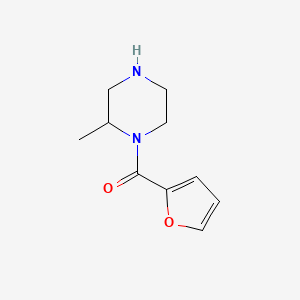

1-(呋喃-2-羰基)-2-甲基哌嗪

描述

The compound “1-(Furan-2-carbonyl)-2-methylpiperazine” likely belongs to a class of chemicals known as furan derivatives . Furan derivatives are widely used in the chemical industry and have been reported to exhibit a wide diversity of pharmacological activities .

Synthesis Analysis

While specific synthesis methods for “1-(Furan-2-carbonyl)-2-methylpiperazine” were not found, furan derivatives can be synthesized through various methods. For instance, heterocyclization of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles can result in the formation of a new series of heterocycles .Molecular Structure Analysis

The molecular structure of “1-(Furan-2-carbonyl)-2-methylpiperazine” would likely involve a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) attached to a piperazine ring (a six-membered ring with two nitrogen atoms) via a carbonyl group .Chemical Reactions Analysis

Furan derivatives can participate in diverse types of reactions, especially multicomponent reactions, which are increasingly widespread as extremely ideal and eco-friendly tools for the rapid synthesis of many heterocyclic compounds .科学研究应用

合成和化学性质

1-(呋喃-2-羰基)-2-甲基哌嗪是合成各种化合物的多用途中间体。它的应用范围很广,从合成药物到材料科学。例如,该化合物已被用于呋喃衍生物的合成中,展示了开发新治疗剂的潜力。在钯碘催化的 3-炔-1,2-二醇衍生物的氧化羰基化反应中合成呋喃-3-羧酸和 4-亚甲基-4,5-二氢呋喃-3-羧酸酯,展示了该化合物在温和条件下生成高附加值呋喃衍生物中的作用,表明其在有机合成和药物化学中的重要性 (Gabriele 等,2012)。

材料科学和缓蚀

该化合物的衍生物已在材料科学中找到应用,特别是在缓蚀方面。呋喃衍生物,包括与 1-(呋喃-2-羰基)-2-甲基哌嗪相关的衍生物,已被研究其作为酸性环境中碳钢缓蚀剂的效率。这项研究表明此类化合物具有保护工业材料的潜力,为开发更有效和环保的缓蚀剂提供了见解 (Machnikova 等,2008)。

药物应用

在药物研究中,由 1-(呋喃-2-羰基)-2-甲基哌嗪合成的化合物已被探索其治疗特性。例如,通过靶向巨噬细胞集落刺激因子 1 受体 (CSF1R) 对小胶质细胞进行 PET 成像,利用该化合物的衍生物,说明了其在神经炎症和相关疾病诊断工具开发中的潜力。此类应用突出了该化合物在推进神经科学研究和开发诊断和治疗神经系统疾病的新策略中的相关性 (Horti 等,2019)。

安全和危害

未来方向

Furan derivatives are gaining attention in the field of green chemistry due to their potential as platform chemicals that can be derived from biomass . This suggests that there could be future research opportunities in exploring the synthesis and applications of “1-(Furan-2-carbonyl)-2-methylpiperazine” and similar compounds.

作用机制

Target of Action

The primary target of 1-(Furan-2-carbonyl)-2-methylpiperazine, also known as furan-2-yl(2-methylpiperazin-1-yl)methanone, is the Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . FIH-1 is a crucial protein that regulates the activity of Hypoxia-Inducible Factor-α (HIF-α), a transcription factor that plays a significant role in cellular responses to low oxygen conditions .

Mode of Action

This compound acts as an inhibitor of FIH-1 . By suppressing FIH-1, it indirectly activates HIF-α . This activation leads to the induction of a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions .

Biochemical Pathways

The inhibition of FIH-1 and subsequent activation of HIF-α affects several biochemical pathways. These pathways primarily involve the cellular response to hypoxia, which includes the upregulation of genes involved in glucose transport, glycolysis, angiogenesis, and erythropoiesis .

Result of Action

The activation of HIF-α by this compound leads to a protective effect on cells exposed to hypoxic conditions . This includes the upregulation of various genes that help the cell adapt to low oxygen levels, thereby promoting cell survival .

属性

IUPAC Name |

furan-2-yl-(2-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-8-7-11-4-5-12(8)10(13)9-3-2-6-14-9/h2-3,6,8,11H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJBMXSDFQGXKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

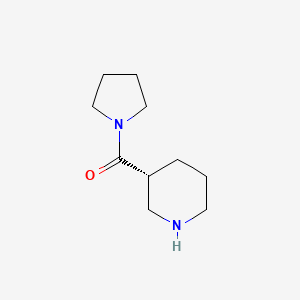

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B3104244.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B3104256.png)